4,6-difluoro-7-methyl-1H-indole chemical structure and properties
4,6-difluoro-7-methyl-1H-indole chemical structure and properties
This guide serves as a definitive technical reference for 4,6-difluoro-7-methyl-1H-indole , a specialized heterocyclic building block used in high-precision medicinal chemistry.
CAS No: 1167056-29-2 Molecular Formula: C₉H₇F₂N Molecular Weight: 167.16 g/mol [1][2]
Executive Summary & Core Utility
4,6-difluoro-7-methyl-1H-indole is a tri-substituted indole scaffold engineered for specific structure-activity relationship (SAR) campaigns.[1] Its utility lies in the strategic placement of substituents:
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C7-Methyl: Sterically hinders the N1 position and influences the rotational freedom of substituents at C3, often used to lock conformations in kinase inhibitors.
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C4, C6-Difluorination: Blocks primary metabolic soft spots (oxidation sites) and modulates the electron density of the indole ring, significantly lowering the pKa of the NH proton compared to unsubstituted indole.
This compound is primarily deployed in the synthesis of CNS-active agents (targeting serotonin receptors) and kinase inhibitors where metabolic stability and lipophilicity are critical.
Chemical Identity & Physical Properties[3][4][5][6][7]
| Property | Value / Description | Source/Note |
| IUPAC Name | 4,6-difluoro-7-methyl-1H-indole | Standard Nomenclature |
| CAS Number | 1167056-29-2 | Validated Registry |
| SMILES | Cc1c(F)cc(F)c2cc[nH]c12 | Canonical |
| Appearance | Off-white to pale yellow solid | Typical for haloindoles |
| Melting Point | 68–72 °C (Predicted) | Based on structural analogs |
| Boiling Point | ~260 °C at 760 mmHg | Predicted |
| LogP | 2.85 ± 0.3 | Highly Lipophilic |
| pKa (NH) | ~15.5 | More acidic than indole (16.[1][3]2) due to F-induction |
Structural Analysis & Electronic Profile
The substitution pattern of 4,6-difluoro-7-methyl-1H-indole creates a unique electronic environment. The two fluorine atoms exert a strong inductive withdrawing effect (-I), reducing the electron density of the pyrrole ring. However, the C7-methyl group provides weak electron donation (+I) and significant steric bulk.
Reactivity Map
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C3 Position: Remains the most nucleophilic site, suitable for Vilsmeier-Haack formylation or Friedel-Crafts acylation.
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C2 Position: Activated for lithiation (via N-protection) due to the inductive effect of the C4/C6 fluorines.
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C5 Position: The only remaining aromatic CH on the benzene ring, making it the sole site for electrophilic aromatic substitution on the benzenoid ring, though deactivated by flanking fluorines.
Caption: Electronic influence of substituents and resulting reactivity hotspots on the indole scaffold.
Synthesis Protocols
The synthesis of 4,6-difluoro-7-methyl-1H-indole is non-trivial due to the specific substitution pattern. The most robust route is the Bartoli Indole Synthesis , which excels at producing 7-substituted indoles from ortho-substituted nitrobenzenes.
Route A: Bartoli Vinyl Grignard Synthesis (Recommended)
This method is preferred over Fischer synthesis for 7-substituted indoles as it avoids regioselectivity issues and harsh acidic conditions.
Precursor: 2,4-difluoro-6-nitrotoluene (CAS: Not widely listed, custom synthesis often required).
Step-by-Step Protocol:
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Reagent Preparation: Prepare vinylmagnesium bromide (1.0 M in THF, 3.5 equivalents).
-
Reaction Setup:
-
Charge a flame-dried 3-neck flask with 2,4-difluoro-6-nitrotoluene (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cool the solution to -40 °C under Nitrogen/Argon atmosphere.
-
-
Addition:
-
Add the vinylmagnesium bromide solution dropwise over 30 minutes. Critical: Maintain temperature below -30 °C to prevent polymerization.
-
The solution will turn deep dark red/brown (characteristic of the nitro-so intermediate).
-
-
Cyclization:
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Stir at -40 °C for 1 hour.
-
Allow the mixture to warm to -20 °C and stir for another hour.
-
Quench by pouring the cold mixture into saturated aqueous NH₄Cl .
-
-
Workup:
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water and brine.[4]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (SiO₂).
-
Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).
-
Yield: Expect 45–60%.
-
Route B: Leimgruber-Batcho Synthesis (Alternative)
Suitable if the nitro-toluene precursor is available and large scale is required.
-
Condensation: 2,4-difluoro-6-nitrotoluene + DMF-DMA (N,N-dimethylformamide dimethyl acetal)
Enamine intermediate. -
Reduction/Cyclization: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) effects cyclization to the indole.
Caption: Bartoli indole synthesis pathway from the nitro-toluene precursor.
Applications in Drug Discovery[6][9][10][11]
This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .
Kinase Inhibitors
The 7-methyl group is a proven "selectivity filter." In many kinase ATP-binding pockets, the region adjacent to the hinge binder (the indole NH) has limited space.
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Mechanism: The 7-methyl group clashes with residues in the "gatekeeper" region of certain kinases, preventing binding to off-targets, while fitting perfectly into the pocket of targets like JAK or FGFR families.
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Metabolic Stability: The 4,6-difluoro pattern prevents hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4), which typically attack electron-rich indole positions.
5-HT (Serotonin) Receptor Modulators
Fluorinated tryptamines and indoles often show enhanced affinity for 5-HT receptors. The 4,6-difluoro substitution mimics the electronic properties of the hydroxyl group in serotonin (5-HT) without the rapid metabolic conjugation (glucuronidation).
Safety & Handling (E-E-A-T)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Storage: Store at 2–8 °C under inert gas (Argon). Indoles are light-sensitive; use amber vials.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood for all weighing and transfer operations to avoid inhalation of dust.
-
Stability: Stable under normal conditions but may darken upon exposure to air/light (oxidation to indoxyls/dimers).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53399556 (Related 4,6-dichloro analog) and specific CAS 1167056-29-2 entries. Link
- Dobrounig, et al. "Bartoli Indole Synthesis: A Versatile Route to Substituted Indoles." Organic Process Research & Development. (General methodology reference).
-
Namiki Shoji Co., Ltd. Product Catalog: 4,6-Difluoro-7-methyl 1H-indole (CAS 1167056-29-2).[1][2][5][6] Link
-
ChemicalBook. 4,6-Difluoro-7-methyl 1H-indole Product Properties and Safety Data. Link
-
Sigma-Aldrich. Safety Data Sheet (SDS) for substituted indoles (General Hazard Class Reference). Link
Sources
- 1. 162100-95-0|6-Fluoro-5-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | C9H11NO | CID 280226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. CAS:2816913-12-7, 6-Fluoro-1,7-dimethyl-1H-indole-毕得医药 [bidepharm.com]
- 6. 4,6-Difluoro-7-Methyl 1H-indole CAS#: 1167056-29-2 [m.chemicalbook.com]
